molecular formula C8H11BrS B13830684 2-(3-bromobutan-2-yl)thiophene

2-(3-bromobutan-2-yl)thiophene

Cat. No.: B13830684
M. Wt: 219.14 g/mol
InChI Key: PWZPZAQAXNOCPR-UHFFFAOYSA-N
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Description

2-(3-Bromobutan-2-yl)thiophene is a brominated alkyl-substituted thiophene derivative. Its structure comprises a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with a 3-bromo-substituted butan-2-yl chain at the C2 position.

Properties

Molecular Formula

C8H11BrS

Molecular Weight

219.14 g/mol

IUPAC Name

2-(3-bromobutan-2-yl)thiophene

InChI

InChI=1S/C8H11BrS/c1-6(7(2)9)8-4-3-5-10-8/h3-7H,1-2H3

InChI Key

PWZPZAQAXNOCPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)C(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobutan-2-yl)thiophene can be achieved through several synthetic routes. One common method involves the lithiation of 3-bromothiophene followed by the addition of an α-haloketone. The reaction typically proceeds as follows:

  • Lithiation of 3-bromothiophene using butyllithium.
  • Addition of elemental sulfur to form the thiophene ring.
  • Addition of an α-haloketone to introduce the bromobutan-2-yl group.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobutan-2-yl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form the corresponding thiol derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

2-(3-Bromobutan-2-yl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in various diseases.

    Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-bromobutan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Differences

Thiophene derivatives exhibit diverse biological and material properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-(3-bromobutan-2-yl)thiophene and key analogs:

Table 1: Comparative Overview of Thiophene Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-(3-Bromobutan-2-yl)thiophene 3-bromobutan-2-yl at C2 C₈H₉BrS 217.12 Hypothetical antimicrobial agent; potential halogen-mediated reactivity -
2-Butyl-thiophene n-Butyl at C2 C₈H₁₂S 140.24 Used as a reference in GC/MS analysis; lacks halogen reactivity
2-(4-Fluorophenyl)thiophene 4-Fluorophenyl at C2 C₁₀H₇FS 186.22 Pharmaceutical intermediate (e.g., antitumor agents); electron-withdrawing fluorine enhances stability
2-(Phenylthio)thiophene Phenylthio at C2 C₁₀H₈S₂ 192.30 Organic semiconductors; sulfur-sulfur conjugation improves charge transport
4-Bromo-2-(trifluoromethyl)thiophene Br at C4, CF₃ at C2 C₅H₂BrF₃S 231.03 High electron deficiency for optoelectronic materials

Key Comparative Insights

Substituent Effects on Reactivity: The bromine in 2-(3-bromobutan-2-yl)thiophene enables nucleophilic substitution, unlike non-halogenated analogs like 2-butyl-thiophene. This property is shared with 4-bromo-2-(trifluoromethyl)thiophene, though the latter’s CF₃ group further enhances electron withdrawal .

Biological Activity: Thiophene derivatives with halogenated alkyl chains (e.g., 2-chlorophenylethyl thiophene in ) show antimicrobial activity, suggesting that 2-(3-bromobutan-2-yl)thiophene may exhibit similar properties .

Material Science Applications :

  • 2-(Phenylthio)thiophene demonstrates utility in organic electronics, leveraging sulfur’s electron-rich nature. In contrast, bromoalkyl thiophenes may find niche roles in modifying polymer side chains for tailored solubility .

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